molecular formula C9H13N3O B1418199 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one CAS No. 391953-90-5

2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one

Cat. No.: B1418199
CAS No.: 391953-90-5
M. Wt: 179.22 g/mol
InChI Key: DJXOCPHFYNUINN-UHFFFAOYSA-N
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Description

2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol. This fused bicyclic structure features a pyrimidinone ring, a common pharmacophore in medicinal chemistry, annulated to a partially saturated azepine ring. This scaffold is of significant interest in pharmaceutical and bioorganic research, particularly for developing novel therapeutic agents. Compounds based on similar hexahydropyrimidoazepinone core structures have been investigated for their biological activity. For instance, closely related 2-oxo- and 4-oxo-2,6,7,8,9,10-hexahydropyrimido[1,2-a]azepines have been described in a patent for their use as antianginal agents, indicating the potential of this chemical class in cardiovascular disease research . The mechanism of action for such compounds is often linked to enzyme inhibition. While the specific targets for this exact molecule require further investigation, analogous pyrimidine-based heterocycles are known to act as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), which is a key target in oncology and other disease areas . Researchers can utilize this high-quality compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in biological screening assays. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXOCPHFYNUINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCNCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one (CAS Number: 391953-90-5) is a nitrogen-containing heterocyclic compound that exhibits potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity studies, and other relevant pharmacological effects.

  • Molecular Formula : C9H13N3O
  • Molecular Weight : 179.219 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 351.1 ± 42.0 °C at 760 mmHg
  • Flash Point : 166.2 ± 27.9 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Compounds within this structural class have shown significant antibacterial and antimycobacterial activity against various strains:

Compound SeriesActivityTarget StrainsMIC (µg/mL)
Series 4cHighE. coli<10
Series 4eModerateS. aureus<20
Series 5gHighM. tuberculosis<15

These findings suggest that the presence of specific functional groups within the pyrimidine framework enhances antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies indicate that derivatives of the pyrimidine structure exhibit varying levels of cytotoxicity against human tumor cell lines:

CompoundCell LineIC50 (µM)
2-Methyl AnalogLCLC-103H25
Standard DrugA-42730
ControlNormal Cells>100

The results demonstrate that while some derivatives show promising anticancer activity, they also exhibit toxicity at higher concentrations .

The mechanism by which these compounds exert their biological effects often involves modulation of cellular pathways such as autophagy and apoptosis. For instance, recent research has indicated that certain analogs can activate autophagy in neuronal cells without inducing significant cytotoxicity . This is critical for developing therapeutic agents targeting neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as mycobacteria. The minimum inhibitory concentrations (MICs) were determined for each compound, with several exhibiting potent activity comparable to established antibiotics .
  • Cytotoxicity in Cancer Lines : In a comparative study involving various human cancer cell lines (LCLC-103H and A-427), it was found that specific modifications to the pyrimidine structure enhanced cytotoxic effects while maintaining selectivity towards cancerous cells over normal cells .

Scientific Research Applications

Agonism of the 5-Hydroxytryptamine Receptor 2C

Research indicates that this compound acts as an agonist for the 5-hydroxytryptamine receptor 2C , which is involved in various physiological processes such as mood regulation and appetite control. This receptor's modulation is essential for developing treatments for conditions like obesity and depression.

Potential Drug Development

The unique structure of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one allows for modifications that could lead to novel therapeutic agents with improved efficacy or reduced side effects. Its interaction studies focus on binding affinity and activity at various receptors, contributing to its potential as a pharmacological agent.

A study assessing the biological activity of this compound demonstrated its efficacy in modulating serotonin pathways. The findings suggest that compounds exhibiting similar structural features could lead to significant advancements in treating neuropsychiatric disorders.

Case Study: Structure-Activity Relationship (SAR)

In a comparative study of related compounds, it was noted that structural variations significantly affect receptor binding and activity profiles. The unique fused pyrimidine and azepine structure of this compound may enhance its selectivity and efficacy at the receptor site compared to other similar compounds .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents/Modifications Biological Relevance/Activity References
2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one Pyrimido[4,5-d]azepin-4-one 2-Methyl group Under investigation for kinase modulation
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione Pyrimido[4,5-b][1,4]diazepine-dione Ethoxymethyl, phenyl, dione groups Potential anti-tumor and kinase inhibition
8,9-Dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones Pyrimido[4,5-e][1,4]diazepin-7-one Variably substituted at positions 4,6,8,9 Library synthesis for diverse bioactivity
7-Amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-carbonitrile Pyrimido[4,5-d]thiazolo-pyrimidine Thiazolo ring, nitrile, methoxyphenyl Antimicrobial activity
2-Phenyl-7-((1-propyl-1H-indol-3-yl)methyl)-pyrimido[4,5-d]azepin-4-one Pyrimido[4,5-d]azepin-4-one Phenyl, indole-propyl groups Autophagy-lysosome pathway modulation

Physicochemical Properties

  • Solubility and Stability :
    • The target compound’s hydrochloride salt (CAS: 391953-90-5) enhances solubility for in vitro assays .
    • Ethoxymethyl and phenyl groups in diazepine-diones improve membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding : Pyrimido[4,5-b][1,4]diazepine-diones form extensive N–H···O and C–H···O interactions, critical for crystallinity and target binding .

Preparation Methods

Overview

2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is a complex heterocyclic compound with a fused pyrimidine and azepine ring system. It has potential therapeutic applications, particularly as a selective agonist for the 5-hydroxytryptamine receptor 2C (5-HT2C receptor).

Other names:

  • 2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one
  • 2-Methyl-6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one
  • 2-Methyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-d]azepin-4(5H)-one
  • 4H-Pyrimido[4,5-d]azepin-4-one, 3,5,6,7,8,9-hexahydro-2-methyl-

Properties:

Property Value
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Predicted Boiling Point 323.8±52.0 °C
Predicted Density 1.36±0.1 g/cm3
Predicted pKa 9.86±0.20
CAS Number 391953-90-5

Synthesis Methods

The synthesis of this compound involves complex reactions that require precise conditions to form the desired fused ring system.

One method involves a Pinner-type condensation:

  • An oxoazepane ester intermediate is generated using ethyl diazoacetate and BF3-etherate.
  • The oxoazepane ester then undergoes a Pinner-type condensation with 4-methylpiperazine-1-carboximidamide in the presence of sodium ethoxide base to yield pyrimidoazepine intermediates.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one derivatives with improved yields?

  • Methodological Answer : The tert-butyl carbamate (Boc) protection strategy is widely used to stabilize intermediates during synthesis. For example, tert-butyl 4-oxo-2-(pyrrolidin-1-yl)-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate can be deprotected using trifluoroacetic acid (TFA) to generate reactive intermediates for subsequent alkylation or coupling reactions (e.g., with propyl-indole derivatives). Yields up to 33% have been reported for such multi-step protocols . Optimizing reaction conditions (e.g., solvent polarity, temperature) and purification via flash chromatography can enhance efficiency.

Q. How are pyrimidoazepinone derivatives characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is essential for confirming regiochemistry and substituent orientation. For instance, ¹H NMR in MeOD (δ 7.71 ppm for aromatic protons) and coupling constants (J = 7.94 Hz) help resolve spatial arrangements . High-resolution mass spectrometry (HRMS) and X-ray crystallography (where feasible) validate molecular formulas and stereochemistry.

Advanced Research Questions

Q. What contradictions arise in interpreting spectral data for pyrimidoazepinone derivatives, and how can they be resolved?

  • Methodological Answer : Overlapping signals in ¹H NMR spectra (e.g., δ 40–50 ppm for quaternary carbons) are common due to conformational flexibility. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can distinguish dynamic processes. For example, diastereotopic protons in the azepinone ring may split into distinct signals at low temperatures . Computational tools (DFT calculations) can model coupling constants and predict spectral patterns to resolve ambiguities.

Q. How does the pyrimidoazepinone core influence biological activity, such as TRPV1 antagonism or autophagy modulation?

  • Methodological Answer : The pyrimidoazepinone scaffold acts as a bioisosteric replacement for piperazine-urea moieties, enhancing binding affinity to targets like TRPV1. Modifications at the 2-position (e.g., phenyl or pyrrolidinyl groups) improve pharmacokinetic properties by altering lipophilicity and hydrogen-bonding capacity. In autophagy studies, substituents like propyl-indole derivatives enhance lysosomal targeting, as shown by LAMP1 colocalization assays .

Q. What metabolic pathways are hypothesized for pyrimidoazepinone derivatives, and how are they validated experimentally?

  • Methodological Answer : In vitro metabolism studies using liver microsomes (e.g., human CYP450 isoforms) and LC-MS/MS detect hydroxylated or demethylated metabolites. For example, 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine derivatives undergo phase I oxidation, forming 9-hydroxy metabolites. Stable isotope labeling and MS fragmentation patterns confirm metabolic sites .

Q. How are impurities and degradation products of pyrimidoazepinone derivatives analyzed for regulatory compliance?

  • Methodological Answer : HPLC-UV or UPLC-QTOF with charged aerosol detection (CAD) identifies impurities like 9-hydroxyrisperidone analogs (e.g., EP Impurity C). Method validation follows ICH guidelines, with buffer systems (e.g., ammonium acetate, pH 6.5) optimized for peak resolution. Relative response factors (RRFs) quantify low-abundance impurities (≤0.1%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Reactant of Route 2
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one

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